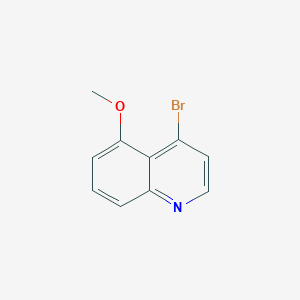
4-Bromo-5-methoxyquinoline
Übersicht
Beschreibung
4-Bromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H8BrNO . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of 4-Bromo-5-methoxyquinoline involves the use of phosphorus tribromide in DMF (N,N-dimethyl-formamide) for 2 hours . Another method involves the use of N,N-dimethyl-formamide and phosphorus (V) oxybromide in dichloromethane at 0 - 25℃ for 6 hours under an inert atmosphere .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-methoxyquinoline is characterized by a benzene ring fused with a pyridine moiety . The molecular weight is 238.08 .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
Quinoline derivatives, including 4-Bromo-5-methoxyquinoline, are recognized for their broad spectrum of bioactivity, making them a core template in drug design . The compound’s structure allows for the creation of numerous derivatives, which can be tailored for specific therapeutic targets. Its application in drug design is crucial, as it offers a scaffold for developing new medications with potential efficacy against various diseases.
Synthesis of Biologically Active Molecules
The synthesis protocols for quinoline and its analogs, such as 4-Bromo-5-methoxyquinoline, are essential in creating biologically active molecules . These molecules have applications in pharmaceuticals and can lead to the discovery of new drugs. The versatility of quinoline in synthetic organic chemistry underscores its importance in the field.
Pharmacological Research
Quinoline motifs, including 4-Bromo-5-methoxyquinoline, have substantial efficacies that are being unveiled for future drug development . The pharmacological applications of these motifs are vast, ranging from antimalarial to anticancer activities. Research in this area continues to explore the full potential of these compounds.
Medicinal Chemistry
In medicinal chemistry, 4-Bromo-5-methoxyquinoline serves as an indispensable pharmacophore due to its tremendous benefits . It is used to access more biomolecular quinolines, which are then screened for various biological activities. This process is integral to the development of new therapeutic agents.
Environmental Chemistry
The synthesis and functionalization of quinoline derivatives are also relevant in environmental chemistry. The development of green synthesis protocols for compounds like 4-Bromo-5-methoxyquinoline reduces the environmental impact of chemical processes . This is increasingly important as the field moves towards more sustainable practices.
Inhibitors for Biological Pathways
5-Methoxyquinoline derivatives are being studied as a new class of inhibitors for enzymes like EZH2 . 4-Bromo-5-methoxyquinoline can be used as an intermediate in synthesizing these inhibitors, which have implications in treating diseases like cancer by regulating epigenetic pathways.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-bromo-5-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSWTMODPAGYGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696095 | |
| Record name | 4-Bromo-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methoxyquinoline | |
CAS RN |
643069-46-9 | |
| Record name | 4-Bromo-5-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643069-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

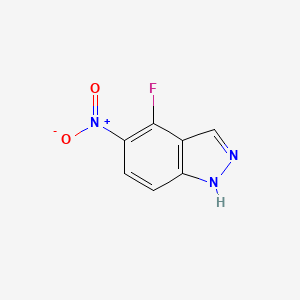
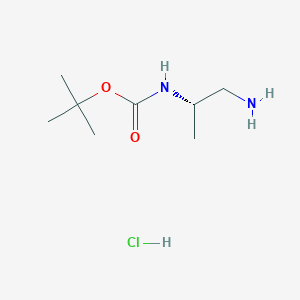
![dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1440989.png)
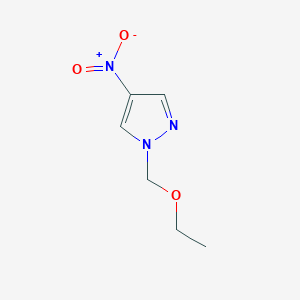

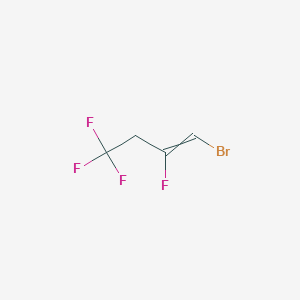

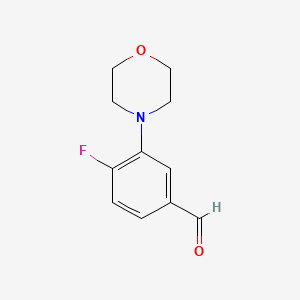
![N-BOC-2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane](/img/structure/B1440998.png)



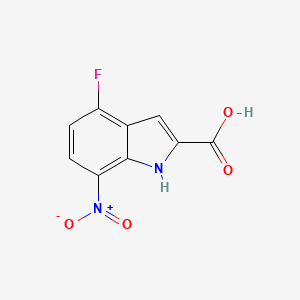
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B1441009.png)